tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-fluoropyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBGDDOIMVTUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate typically involves the reaction of 5-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The carbamic acid ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Halogen-Substituted Analogs
- tert-Butyl ((5-Bromopyrimidin-2-yl)methyl)carbamate (CAS 1235451-38-3): Similarity: 0.62 . Higher molecular weight (~296 g/mol) may reduce solubility in polar solvents compared to the fluorinated analog.
tert-Butyl ((5-Chloropyridin-2-yl)methyl)carbamate (CAS 67938-77-6):
Hydroxyl-Substituted Analogs
Ring System Modifications
Pyridine vs. Pyrimidine Derivatives
- tert-Butyl (5-Aminopyridin-2-yl)carbamate (CAS 220731-04-4): Similarity: 0.83 . The amino group enhances nucleophilicity, enabling coupling reactions in peptide synthesis. Lower metabolic stability than fluoropyrimidines due to susceptibility to oxidative deamination.
tert-Butyl (5-Formylpyridin-2-yl)carbamate (CAS 199296-40-7):
Functional Group Variations
Thiazole and Thiophene Derivatives
tert-Butyl (5-Bromothiophen-2-yl)carbamate (CAS 943321-89-9):
- tert-Butyl Methyl(4-methyl-5-pentanoylthiazol-2-yl)carbamate: Melting Point: 82–84°C . The pentanoyl group increases lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs.
Physical Properties
Biological Activity
Introduction
tert-Butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a fluorine atom, which enhances its biological properties. The tert-butyl group contributes to its lipophilicity, potentially affecting its pharmacokinetics.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈FN₃O₂ |
| Molecular Weight | 253.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies. The compound acts by interfering with key signaling pathways involved in cell growth.
The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival. For example, studies suggest that it may inhibit the activity of the epidermal growth factor receptor (EGFR), leading to reduced phosphorylation and subsequent downstream signaling disruption .
Case Studies
- In Vitro Studies :
- Combination Therapy :
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Summary of Findings
| Study Focus | Key Result |
|---|---|
| Anticancer Activity | IC50 = 10 µM in A431 cells |
| Synergistic Effects | Enhanced cytotoxicity when combined with 5-FU |
| Antimicrobial Activity | Effective against multiple bacterial strains |
Future Directions
Further research is warranted to explore:
- The full range of biological activities beyond anticancer and antimicrobial effects.
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical trials to evaluate safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
